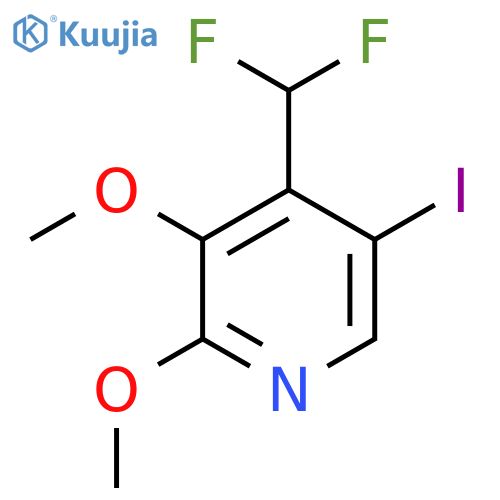Cas no 1804943-10-9 (4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)

1804943-10-9 structure
商品名:4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine
CAS番号:1804943-10-9
MF:C8H8F2INO2
メガワット:315.055901527405
CID:4851344
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine
-
- インチ: 1S/C8H8F2INO2/c1-13-6-5(7(9)10)4(11)3-12-8(6)14-2/h3,7H,1-2H3
- InChIKey: DLGRKRJBIMCROW-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1C(F)F)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 31.4
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072158-250mg |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine |
1804943-10-9 | 97% | 250mg |
$504.00 | 2022-04-01 | |
| Alichem | A029072158-500mg |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine |
1804943-10-9 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029072158-1g |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine |
1804943-10-9 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1804943-10-9 (4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine) 関連製品
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量